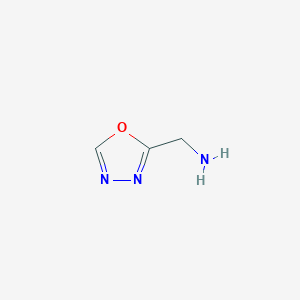![molecular formula C14H17NO4 B1309472 3-[2-Oxo-2-(Piperidin-1-yl)ethoxy]benzoesäure CAS No. 872196-57-1](/img/structure/B1309472.png)
3-[2-Oxo-2-(Piperidin-1-yl)ethoxy]benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.3 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes a piperidine ring and a benzoic acid moiety connected by an ethoxy linker .
Wissenschaftliche Forschungsanwendungen
3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid has several scientific research applications:
Wirkmechanismus
Target of Action
It’s known that this compound is used for proteomics research , suggesting it may interact with proteins or enzymes in the body.
Biochemical Pathways
Given its use in proteomics research , it’s likely that it affects protein-related pathways.
Pharmacokinetics
Given its molecular weight of 2633 , it’s likely that it has good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given its use in proteomics research , it’s likely that it affects protein function or expression.
Biochemische Analyse
Biochemical Properties
3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to interact with peptidyl-prolyl cis-trans isomerase A, which is involved in protein folding and function . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and stability.
Cellular Effects
The effects of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins, leading to changes in downstream gene expression . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.
Metabolic Pathways
3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it can influence the activity of enzymes involved in the citric acid cycle, leading to changes in metabolite levels and metabolic flux . These interactions can have downstream effects on overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation within target cells . The distribution of this compound within tissues can influence its overall efficacy and biological activity.
Subcellular Localization
The subcellular localization of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is critical for its activity and function. It is often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its overall efficacy in biochemical reactions.
Vorbereitungsmethoden
The synthesis of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, ethyl chloroformate, and 3-hydroxybenzoic acid.
Reaction Conditions: The reaction involves the formation of an ester linkage between the piperidine and the benzoic acid moiety.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid can be compared with similar compounds such as:
3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzoic acid: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
3-[2-Oxo-2-(morpholin-1-yl)ethoxy]benzoic acid: This compound features a morpholine ring, providing different chemical properties and reactivity.
Eigenschaften
IUPAC Name |
3-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(15-7-2-1-3-8-15)10-19-12-6-4-5-11(9-12)14(17)18/h4-6,9H,1-3,7-8,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDSGMHLAWWTNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406371 |
Source


|
| Record name | 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872196-57-1 |
Source


|
| Record name | 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)


![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)









